molecular formula C17H25NO4 B078660 Trocimine CAS No. 14368-24-2

Trocimine

Cat. No. B078660
CAS RN: 14368-24-2
M. Wt: 307.4 g/mol
InChI Key: WZSDNEJJUSYNSG-UHFFFAOYSA-N
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Description

Trocimine, also known as Triethanolamine or Trolamine, belongs to the class of organic compounds known as 1,2-aminoalcohols. These are organic compounds containing an alkyl chain with an amine group bound to the C1 atom and an alcohol group bound to the C2 atom .


Synthesis Analysis

Triethanolamine (TEA) is a highly demanded product in medium- and low-tonnage chemistry used in many fields of production. The simplest method to obtain TEA is the interaction of Monoethanolamine (MEA) or Diethanolamine (DEA) with Ethylene Oxide (EO) .


Molecular Structure Analysis

The molecular formula of Trocimine is C17H25NO4. It has an average mass of 307.385 Da and a monoisotopic mass of 307.178345 Da .


Chemical Reactions Analysis

Triethanolamine (TEA) is a popular product used to solve various problems. It can be used, both in pure form and in mixtures with ethanolamines, as a corrosion inhibitor; absorbent of “acidic” gases, for example, hydrogen sulfide and carbon dioxide; and a source of hydrogen in photocatalytic synthesis .


Physical And Chemical Properties Analysis

Trocimine is an oily liquid with a mild ammonia odor. It has a boiling point of 635.7°F (decomposes), a molecular weight of 149.19, a freezing point/melting point of 70.9°F, and a flash point of 365°F .

Scientific Research Applications

  • Epithelial Focus Assay for Early Detection of Carcinogen-Altered Cells :

    • Study Purpose : This study aimed to determine if epithelial cells with altered in vitro growth capacity occur after systemic administration of a carcinogenic nitrosamine and whether such cells can be isolated from tissues other than tracheal mucosa.
    • Key Findings : Cells harvested from tracheas, esophagi, and lungs of rats exposed to N-nitrosohepatamethyleneimine showed various abnormal in vitro growth potentials, indicating potential neoplastic development.
    • Citation : (Terzaghi et al., 1981).
  • From Bench to Clinic and Back Perspective on Translational Research

    :

    • Study Purpose : This paper discusses the importance of translational research (TR) in optimizing the drug discovery and development process, emphasizing the need for collaboration between academia, industry, and regulatory authorities.
    • Key Findings : The paper highlights the importance of integrating various technologies, including imaging methods and genomics knowledge, for effective drug development.
    • Citation : (Hörig & Pullman, 2004).
  • The Emergence of Translational Epidemiology :

    • Study Purpose : This paper explores the role of epidemiology in translational research through various phases, from basic scientific discovery to population health impact.
    • Key Findings : Epidemiology is crucial for quantifying and integrating knowledge across disciplines, providing methods and tools for translational research.
    • Citation : (Khoury et al., 2010).
  • Selective Nitrogen Protection of Hydroxyalkylbenzimidazoles Using 2,2,2-Trichloroethylchloroformate (Troc-Cl) :

    • Study Purpose : This study developed a method for selective nitrogen protection of hydroxyalkylbenzimidazoles using Troc-Cl, applicable to various alkyl chain lengths.
    • Key Findings : The research found that Troc-Cl can be used for selective nitrogen or oxygen protection, demonstrating its utility in chemical synthesis.
    • Citation : (Woudenberg & Coughlin, 2005).
  • TROSY in NMR Studies of the Structure and Function of Large Biological Macromolecules :

    • Study Purpose : This paper discusses the use of Transverse Relaxation-Optimized Spectroscopy (TROSY) in combination with isotope-labeling techniques for studying large biomolecules by solution NMR.
    • Key Findings : TROSY has enabled structural and functional studies of large proteins and macromolecular complexes, enhancing the determination of solution structures.
    • Citation : (Fernández & Wider, 2003).

Future Directions

There are ongoing studies on the use of Trocimine in various fields. For instance, a study compared the initial usage of trolamine at the start of radiotherapy with the second week of radiotherapy in breast cancer . Another study investigated the design and evaluation of a polymeric system for the topical delivery of Trocimine . These studies suggest that Trocimine continues to be a subject of interest in medical and pharmaceutical research.

properties

IUPAC Name

azocan-1-yl-(3,4,5-trimethoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4/c1-20-14-11-13(12-15(21-2)16(14)22-3)17(19)18-9-7-5-4-6-8-10-18/h11-12H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZSDNEJJUSYNSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCCCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1046475
Record name Trocimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trocimine

CAS RN

14368-24-2
Record name Trocimine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014368242
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trocimine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=233082
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Trocimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TROCIMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8EE22OKO88
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
C Li, L Ling, Z Luo, S Wang, X Zhang, X Zeng - ACS Catalysis, 2023 - ACS Publications
… Benzamides such as trimetozine and trocimine have been developed as commercially … Upon the respective reactions of trimetozine and trocimine with an aryl ester, the diarylmethyl …
Number of citations: 4 pubs.acs.org
M Leverenz, G Masson, DG Pardo… - Chemistry–A European …, 2021 - Wiley Online Library
α‐Trifluoromethyl azocanes are accessible from 2‐(trifluoropropan‐2‐ol) piperidines by metal‐free ring‐expansion involving a bicyclic azetidinium intermediate. The opening of the …
F Saito - Angewandte Chemie International Edition, 2022 - Wiley Online Library
… [26] In a similar substitution reaction with N-chloroazocane, the same sulfenate anion was transformed into 83, a sulfinamide analog of an antidepressant, Trocimine.[27] The last …
Number of citations: 11 onlinelibrary.wiley.com
J Jiao, X Wang - Angewandte Chemie International Edition, 2021 - Wiley Online Library
… Similarly, several drug molecules containing aryl amide motifs, including CX-546 8, Trocimine 9 and Trimetozine 10 were also submitted to this late-stage modification and were …
Number of citations: 21 onlinelibrary.wiley.com
J Jiao, W Yang, X Wang - The Journal of Organic Chemistry, 2022 - ACS Publications
While metal carbene-mediated Si–H insertion reactions have become a powerful strategy to build new C–Si bonds, the utilization of α-aminocarbene intermediates generated from …
Number of citations: 3 pubs.acs.org
World Health Organization - 1986 - apps.who.int
Dr Sartorius gave a brief overview of the main tasks before the Group this year. The first pertains to the further development of procedures for (1) the review of exempted preparations,(2) …
Number of citations: 4 apps.who.int
C Rummel‐Kluge, W Kissling… - Cochrane Database of …, 2006 - cochranelibrary.com
Background Negative symptoms are common in people with schizophrenia and are often difficult to treat with antipsychotic drugs. Treatment often involves the use of various add‐on …
Number of citations: 139 www.cochranelibrary.com
JKPRA Høgset, NI AS - i.moscow
Targetable diagnostic and/or therapeutically active agents, eg ultrasound contrast agents, having reporters comprising gas-filled microbubbles stabilised by monolayers of film-forming …
Number of citations: 0 i.moscow

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